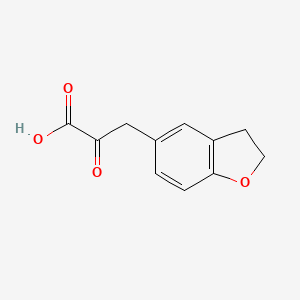

3-(2,3-Dihydrobenzofuran-5-yl)-2-oxopropanoic acid

Beschreibung

3-(2,3-Dihydrobenzofuran-5-yl)-2-oxopropanoic acid is an α-keto acid derivative featuring a dihydrobenzofuran moiety attached to a propanoic acid backbone with a ketone group at the C2 position. This structure combines the aromaticity and rigidity of the dihydrobenzofuran ring with the reactive α-keto acid functionality, making it a candidate for diverse chemical and biological applications.

Eigenschaften

Molekularformel |

C11H10O4 |

|---|---|

Molekulargewicht |

206.19 g/mol |

IUPAC-Name |

3-(2,3-dihydro-1-benzofuran-5-yl)-2-oxopropanoic acid |

InChI |

InChI=1S/C11H10O4/c12-9(11(13)14)6-7-1-2-10-8(5-7)3-4-15-10/h1-2,5H,3-4,6H2,(H,13,14) |

InChI-Schlüssel |

BYNKNIZYXILGLI-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC2=C1C=C(C=C2)CC(=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-2-oxopropanoic acid typically involves a multi-step process. One common method includes the reaction of 2,3-dihydrobenzofuran with a suitable acylating agent under controlled conditions to introduce the oxopropanoic acid group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3-Dihydrobenzofuran-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

3-(2,3-Dihydrobenzofuran-5-yl)-2-oxopropanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. Detailed studies on its molecular interactions and effects are essential to understand its full potential and applications .

Vergleich Mit ähnlichen Verbindungen

3-(2,3-Dihydrobenzofuran-5-yl)propanoic Acid

Comparison :

- The absence of the 2-oxo group reduces electrophilicity, likely diminishing reactivity in nucleophilic addition or enzyme-binding interactions.

- Higher synthetic yields (80%) compared to hypothetical 2-oxo derivatives, which may require additional oxidation steps.

3-(1,3-Dimethoxy-1,3-dihydroisobenzofuran-5-yl)propanoic Acid

Comparison :

- The isobenzofuran scaffold introduces a fused-ring system, differing from the simpler dihydrobenzofuran in the target compound.

Aryl α-Keto Acids (e.g., Phenylpyruvic Acid)

- Structure : α-Keto acid with a simple phenyl substituent.

- Key Data: Reactivity: The α-keto group participates in decarboxylation and Schiff base formation. Biological Role: Known as a metabolite in phenylalanine catabolism.

Comparison :

- Enhanced stability against decarboxylation due to steric protection from the dihydrobenzofuran ring.

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic Acid

- Structure : Furancarboxylic acid with pyrrolidine and methyl substituents.

- Key Data: Molecular Weight: 209.24 g/mol (C₁₁H₁₅NO₃) .

Comparison :

- The pyrrolidine moiety introduces basicity, contrasting with the neutral dihydrobenzofuran system.

- Lack of a ketone group limits its utility in redox-sensitive applications.

Key Research Findings and Implications

- Biological Activity: The α-keto group may enhance binding to enzymatic active sites (e.g., kinases or decarboxylases) compared to propanoic acid derivatives .

- Stability : The dihydrobenzofuran ring could mitigate α-keto acid degradation, offering advantages over simpler aryl systems.

Biologische Aktivität

3-(2,3-Dihydrobenzofuran-5-yl)-2-oxopropanoic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H13O3

- Molecular Weight : 205.23 g/mol

- IUPAC Name : 3-(2,3-dihydrobenzofuran-5-yl)-2-oxopropanoic acid

The compound features a benzofuran moiety that contributes to its biological activity. The structural characteristics are essential for understanding its interaction with biological targets.

Research indicates that 3-(2,3-dihydrobenzofuran-5-yl)-2-oxopropanoic acid may exert its biological effects through several mechanisms:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial and antifungal activities. These effects are particularly relevant in the context of increasing antibiotic resistance.

- Influence on Neurotransmitter Systems : There is ongoing research into its potential role as a modulator of neurotransmitter systems, which could lead to applications in treating mood disorders such as depression and anxiety.

Antioxidant Activity

The antioxidant capacity of 3-(2,3-dihydrobenzofuran-5-yl)-2-oxopropanoic acid has been evaluated using various assays. The results indicate that it effectively scavenges reactive oxygen species (ROS), with notable implications for its use in conditions characterized by oxidative stress.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 15.4 |

| ABTS Radical Scavenging | 12.7 |

| Hydroxyl Radical Scavenging | 8.9 |

These results suggest that the compound could be a valuable agent for developing antioxidant therapies.

Antimicrobial Activity

The antimicrobial properties have been assessed against several bacterial and fungal strains. The minimal inhibitory concentrations (MIC) for selected pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings highlight the potential of this compound in treating infections caused by resistant strains.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the structure–activity relationship (SAR) that can inform further research on 3-(2,3-dihydrobenzofuran-5-yl)-2-oxopropanoic acid:

- Study on Anticancer Properties : Research conducted on benzofuran derivatives indicated that modifications to the benzofuran ring can enhance cytotoxicity against various cancer cell lines, including breast and lung cancers . This suggests that similar modifications may improve the efficacy of 3-(2,3-dihydrobenzofuran-5-yl)-2-oxopropanoic acid against cancer cells.

- Neuropharmacological Studies : Investigations into compounds with similar structures have shown promise as antidepressants due to their ability to inhibit serotonin reuptake . This opens avenues for exploring the therapeutic potential of 3-(2,3-dihydrobenzofuran-5-yl)-2-oxopropanoic acid in mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.